molecular formula C19H17N3OS B14394682 2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine CAS No. 89574-53-8

2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine

Cat. No.: B14394682
CAS No.: 89574-53-8
M. Wt: 335.4 g/mol
InChI Key: JZUDJTVEAZGJKU-UHFFFAOYSA-N
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Description

2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine is a complex organic compound that features a fused imidazo[4,5-b]pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated precursors under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways. The imidazo[4,5-b]pyridine core is known to interact with GABA_A receptors, influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.

    Naphthalene derivatives: Compounds with a naphthalene moiety that show comparable chemical reactivity.

Uniqueness

2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine is unique due to the presence of both the naphthalene and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

89574-53-8

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

2-[3-(2-methylsulfanylethoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C19H17N3OS/c1-24-10-9-23-17-12-14-6-3-2-5-13(14)11-15(17)18-21-16-7-4-8-20-19(16)22-18/h2-8,11-12H,9-10H2,1H3,(H,20,21,22)

InChI Key

JZUDJTVEAZGJKU-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4

Origin of Product

United States

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